Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate is a fluorinated organic compound. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a heptadecafluorooctanesulfonate group. This compound is notable for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate typically involves the reaction of piperidine with heptadecafluorooctanesulfonyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow synthesis method. This method allows for better control over reaction conditions and higher yields. The process includes the use of automated reactors where piperidine and heptadecafluorooctanesulfonyl chloride are continuously fed into the reactor, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions
Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base like triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, reduced piperidine compounds, and oxidized sulfonic acids.
Scientific Research Applications
Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty coatings, lubricants, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The fluorinated chain provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine.
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.
Piperazine: A six-membered heterocycle with two nitrogen atoms.
Tetramethylpiperidine: A piperidine derivative with four methyl groups.
Uniqueness
Piperidine 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctanesulfonate is unique due to its highly fluorinated sulfonate group, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
71463-74-6 |
---|---|
Molecular Formula |
C13H12F17NO3S |
Molecular Weight |
585.28 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid;piperidine |
InChI |
InChI=1S/C8HF17O3S.C5H11N/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;1-2-4-6-5-3-1/h(H,26,27,28);6H,1-5H2 |
InChI Key |
FACKVWCNYRYNFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC1.C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.